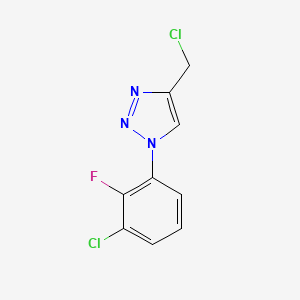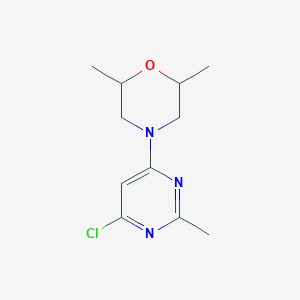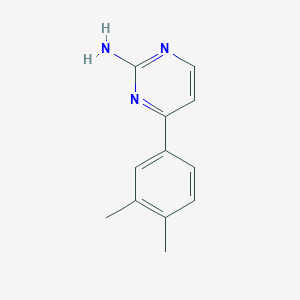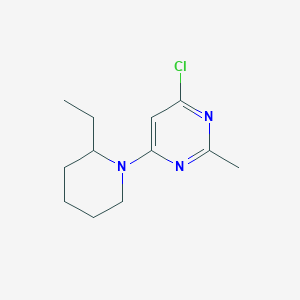![molecular formula C12H11FN2O B1467509 1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one CAS No. 1343277-03-1](/img/structure/B1467509.png)
1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one
Übersicht
Beschreibung
1-{1-[(3-Fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one is a synthetic compound with a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool to study biological processes and biochemical pathways.
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Analysis
Research has focused on the synthesis and structural characterization of compounds related to "1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one". Studies include the detailed analysis of crystal structures through X-ray diffraction, Hirshfeld surface analysis for understanding intermolecular interactions, and the exploration of weak interactions in the crystal packing of these compounds. Such analyses provide insights into the molecular geometry, stability, and potential reactivity of these compounds (Delgado et al., 2020).
Synthesis and Reactivity
Innovative synthetic routes have been developed to produce various derivatives of pyrazoline compounds, including those with fluorophenyl groups. These studies not only showcase the synthetic accessibility of these molecules but also highlight their structural diversity. Research demonstrates the utility of these compounds in constructing complex molecular architectures, which can be pivotal in materials science and chemical synthesis (Kariuki et al., 2021).
Molecular Docking and Potential Bioactivity
Molecular docking studies suggest that certain derivatives exhibit potential inhibitory activity against therapeutic targets, such as TPII, indicating their potential in drug discovery and as anti-neoplastic agents. These findings are crucial for the development of novel therapeutic agents, showcasing the compounds' versatility beyond their structural and synthetic interest (Mary et al., 2015).
Environmental Applications
Research into the environmentally benign synthesis of fluorinated pyrazolone derivatives demonstrates the compounds' potential in developing antimicrobial agents. Such studies not only contribute to our understanding of the compounds' biological activities but also underscore their significance in addressing environmental concerns and health issues (Shelke et al., 2007).
Wirkmechanismus
Target of action
The compound contains a pyrazole ring, which is a common feature in many bioactive molecules. Pyrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might interact with various biological targets.
Biochemical pathways
Pyrazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound might affect multiple biochemical pathways.
Result of action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given that pyrazole derivatives can have a wide range of biological activities , the effects could be diverse.
Eigenschaften
IUPAC Name |
1-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-9(16)11-6-14-15(8-11)7-10-3-2-4-12(13)5-10/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXWCFCYEZQPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(methylamino)propyl]cyclopropanamine](/img/structure/B1467431.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1467432.png)
![1-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-2-ol](/img/structure/B1467434.png)
![{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467435.png)

![N-[(3,5-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467439.png)




![[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467447.png)
![Methyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1467448.png)